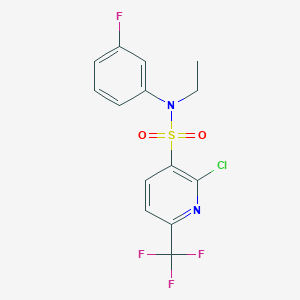

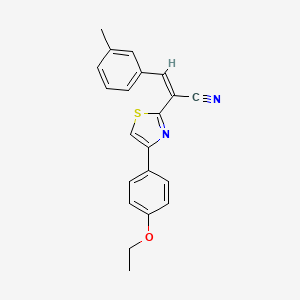

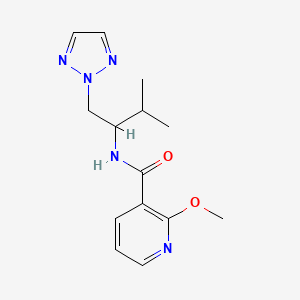

![molecular formula C15H11N3OS B2437650 [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile CAS No. 1207005-51-3](/img/structure/B2437650.png)

[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP belongs to the class of heterocyclic compounds, and its unique chemical structure makes it an attractive molecule for various applications in the field of medicinal chemistry.

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

The compound is associated with the pyranopyrimidine core, which is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, exhibit a wide range of applicability and have been intensively investigated. The development of these scaffolds is challenging due to their structural complexity. This review emphasizes the synthetic pathways employed for the development of these compounds using hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The review aims to attract researchers to utilize broader catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Optoelectronic Material Development

The compound has relevance in the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices. Extensive research on these derivatives highlights their application in photoelectric conversion elements, image sensors, and luminescent elements. The review reports on luminescent molecules, including quinazoline or pyrimidine rings, emphasizing applications related to photo- and electroluminescence. The incorporation of these fragments into π-extended conjugated systems is crucial for creating novel optoelectronic materials, with the derivatives showing great potential as photosensitizers for dye-sensitized solar cells and as materials for organic light-emitting diodes (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry of Nucleobases and Nucleosides

This compound plays a role in the medicinal chemistry of nucleobases, nucleosides, and their analogues. The review presents the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. Various modifications of the lead compound structure have been made to obtain favorable activity and selectivity, indicating the compound's potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).

Implications in Synthesis of Antiplatelet and Antithrombotic Drugs

The compound is related to the synthesis of (S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug. The review provides a comprehensive summary of the synthetic methods of (S)-clopidogrel, discussing the pros and cons of each method and offering a platform for further developments in the synthetic methodologies for (S)-clopidogrel (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

properties

IUPAC Name |

2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c1-10-4-2-3-5-11(10)12-8-20-14-13(12)17-9-18(7-6-16)15(14)19/h2-5,8-9H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUIUUVPDLKCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

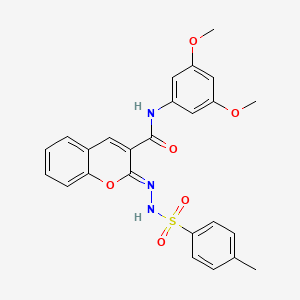

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)

![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)

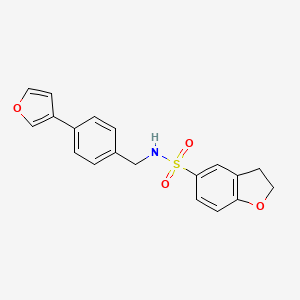

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)